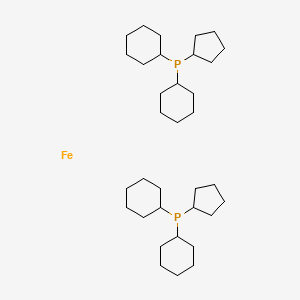
Dicyclohexyl(cyclopentyl)phosphane;iron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicyclohexyl(cyclopentyl)phosphane;iron is a coordination complex that features iron as the central metal atom coordinated to a phosphane ligand. This compound is notable for its unique structure, which imparts distinct chemical properties and reactivity. It is used in various scientific research fields, including catalysis and organometallic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl(cyclopentyl)phosphane;iron typically involves the reaction of iron salts with dicyclohexyl(cyclopentyl)phosphane ligands. One common method is the reaction of iron(II) chloride with dicyclohexyl(cyclopentyl)phosphane in the presence of a suitable solvent such as tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the iron center.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dicyclohexyl(cyclopentyl)phosphane;iron undergoes various types of chemical reactions, including:
Oxidation: The iron center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced, often involving the phosphane ligand.
Substitution: Ligand exchange reactions where the phosphane ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of other phosphane ligands or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron(III) complexes, while reduction can produce iron(0) species. Substitution reactions result in new coordination complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Dicyclohexyl(cyclopentyl)phosphane;iron is used in various scientific research applications, including:
Catalysis: It serves as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.
Organometallic Chemistry: The compound is studied for its unique coordination chemistry and reactivity.
Material Science: It is used in the synthesis of novel materials with specific properties.
Biological Studies: Research into its potential biological activity and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of dicyclohexyl(cyclopentyl)phosphane;iron involves the coordination of the phosphane ligand to the iron center, which influences the reactivity and stability of the complex. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions. In catalysis, the compound may facilitate the activation of substrates and the formation of reactive intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dicyclohexylphenylphosphine;iron
- Dicyclohexylmethylphosphine;iron
- Dicyclohexyl(tert-butyl)phosphine;iron
Uniqueness
Dicyclohexyl(cyclopentyl)phosphane;iron is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and selectivity in various chemical reactions, making it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
146960-90-9 |
|---|---|
Molekularformel |
C34H52FeP2 |
Molekulargewicht |
578.6 g/mol |
IUPAC-Name |
dicyclohexyl(cyclopenta-1,4-dien-1-yl)phosphane;iron(2+) |
InChI |
InChI=1S/2C17H26P.Fe/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;/h2*7-8,13-16H,1-6,9-12H2;/q2*-1;+2 |
InChI-Schlüssel |
DTQIHJBOJNZKNL-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)P(C2CCCCC2)C3CCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCC3.[Fe] |
Kanonische SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=C[CH-]C=C3.C1CCC(CC1)P(C2CCCCC2)C3=C[CH-]C=C3.[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


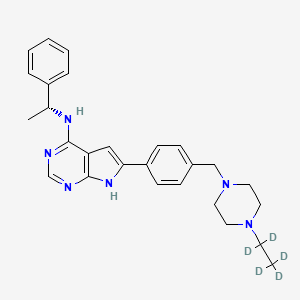
![2-[(3-CARBOXYPROPOXY)CARBONYL]BENZOATE](/img/structure/B1147113.png)

![2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine](/img/structure/B1147116.png)
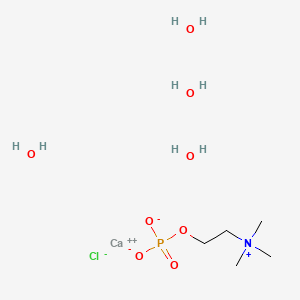


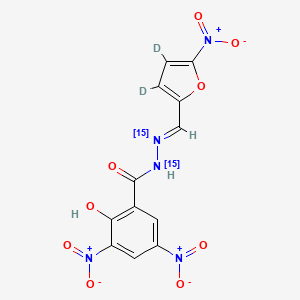
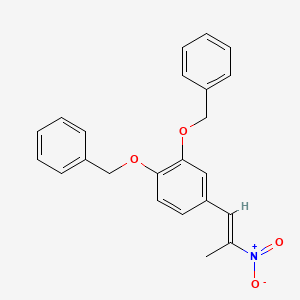

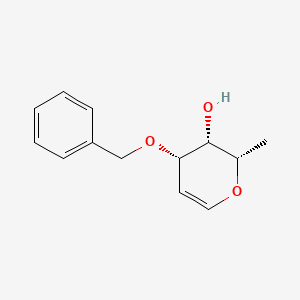
![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B1147132.png)
